MRX343 chemical structure and properties
MRX343 chemical structure and properties
An In-depth Technical Guide on the Core Chemical Structure and Properties of MRX34
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical structure and properties of MRX34, a pioneering therapeutic agent that reached clinical investigation. It is important to note a clarification in nomenclature: the entity that underwent significant clinical investigation as a microRNA-based cancer therapy is MRX34 , a liposomal formulation of a miR-34a mimic. The term "MRX343" appears in some contexts as a metabolite of the antibiotic MRX-I (Contezolid) and is distinct from the cancer therapeutic MRX34. This guide will focus on MRX34, the miR-34a mimic, due to its relevance to cancer research and drug development. A brief clarification on other similarly named compounds is provided at the end of this document.
Introduction to MRX34
MRX34 was a first-in-class microRNA (miRNA) therapeutic designed as a tumor suppressor mimic. It consisted of a synthetic, double-stranded RNA oligonucleotide that mimics the endogenous tumor suppressor miR-34a, encapsulated within a liposomal delivery vehicle. The rationale behind MRX34 was to restore the lost function of miR-34a in cancer cells, thereby inhibiting tumor growth and proliferation.
Chemical Structure and Composition
The "chemical structure" of MRX34 is multifaceted, comprising the nucleic acid mimic of miR-34a and the components of its lipid nanoparticle (liposomal) delivery system.
The miR-34a Mimic
The active component of MRX34 is a synthetic RNA duplex that mimics the structure and function of mature, endogenous miR-34a.
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Structure : The mimic is a double-stranded RNA molecule. One strand, the "guide strand," has a sequence identical to the mature hsa-miR-34a-5p. The other strand, the "passenger strand," is complementary to the guide strand. These mimics are chemically synthesized to ensure purity and consistency.
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Sequence : The sequence of the guide strand (hsa-miR-34a-5p) is: UGGCAGUGUCUUAGCUGGUUGU. The passenger strand has a complementary sequence.
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Chemical Modifications : To enhance stability and reduce immunogenicity, miRNA mimics like the one used in MRX34 may incorporate chemical modifications. While the precise modifications for the MRX34 mimic are proprietary, common modifications for therapeutic oligonucleotides include changes to the sugar-phosphate backbone (e.g., 2'-O-methyl, 2'-fluoro) or the nucleobases themselves. These modifications are designed to protect the RNA from degradation by nucleases in the bloodstream and within cells.
Liposomal Formulation
The miR-34a mimic is encapsulated within a lipid nanoparticle (LNP), often referred to as a liposome. This delivery system is crucial for protecting the RNA mimic from degradation, facilitating its delivery into tumor cells, and reducing off-target effects. The precise composition of the MRX34 liposome is proprietary but is generally composed of a mixture of lipids:
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Cationic or Ionizable Lipids : These positively charged lipids are essential for complexing with the negatively charged RNA mimic.
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Helper Lipids : Phospholipids such as dioleoylphosphatidylethanolamine (DOPE) or distearoylphosphatidylcholine (DSPC) provide structural integrity to the liposome.
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Cholesterol : Incorporated to stabilize the lipid bilayer and regulate its fluidity.
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PEGylated Lipids : Polyethylene glycol (PEG)-conjugated lipids are included on the surface of the liposome to increase its circulation half-life by reducing clearance by the reticuloendothelial system.
Physicochemical Properties
The properties of MRX34 are a composite of its RNA and lipid components.
| Property | Description |
| Formulation | Liposomal suspension for intravenous administration. |
| Appearance | A translucent or opalescent liquid. |
| Size of Nanoparticles | Typically in the range of 80-120 nm in diameter, which is optimal for exploiting the enhanced permeability and retention (EPR) effect in tumors. |
| Encapsulation Efficiency | A high percentage of the miR-34a mimic is encapsulated within the liposomes to ensure effective delivery. |
| Stability | The liposomal formulation protects the RNA mimic from enzymatic degradation, leading to an increased plasma half-life compared to naked RNA. |
Mechanism of Action
The mechanism of action of MRX34 involves the delivery of the miR-34a mimic to cancer cells, where it can exert its tumor-suppressive functions.
Experimental Protocols
In Vitro Transfection of miR-34a Mimics
Objective : To assess the biological activity of the miR-34a mimic in cultured cancer cells.
Methodology :
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Cancer cell lines (e.g., A549 lung cancer cells) are seeded in 24-well plates.
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After 24 hours, the cells are transfected with the miR-34a mimic or a negative control mimic using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
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The mimics are typically used at a final concentration of 10-50 nM.
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Cells are incubated for 24-48 hours post-transfection.
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Endpoints are assessed, such as target gene expression (by qRT-PCR or Western blot) or cell viability (e.g., MTT assay).
In Vivo Efficacy Studies in Xenograft Models
Objective : To evaluate the anti-tumor efficacy of MRX34 in a living organism.
Methodology :
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Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.
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Once tumors reach a palpable size, mice are randomized into treatment and control groups.
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MRX34 is administered intravenously, typically via tail vein injection, at a specified dose and schedule (e.g., twice weekly).
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The control group receives a vehicle control (e.g., saline or empty liposomes).
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Tumor volume is measured regularly with calipers.
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At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., measurement of miR-34a levels and target gene expression).
Clinical Trial and Discontinuation
MRX34 entered a Phase 1 clinical trial (NCT01829971) for patients with advanced solid tumors. The study demonstrated that MRX34 could be delivered to tumors and modulate target gene expression. However, the trial was halted due to serious immune-related adverse events.
Clarification of "MRX" Nomenclature
To avoid confusion, it is important to distinguish MRX34 from other compounds with similar names:
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MRX-I (Contezolid) : An oxazolidinone antibiotic. Its metabolite is sometimes referred to as MRX343. This is a small molecule for treating bacterial infections and is unrelated to the cancer therapeutic MRX34.
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MRX-2843 : A small molecule inhibitor of the MERTK and FLT3 tyrosine kinases, investigated as a potential treatment for acute myeloid leukemia. This is also distinct from the miRNA therapeutic MRX34.
This guide has focused on MRX34, the liposomal miR-34a mimic, which is the entity of greatest interest to cancer researchers in this context. The challenges encountered during its clinical development have provided valuable lessons for the field of RNA therapeutics.
